![molecular formula C18H21N3O3 B2909338 6-((tetrahydrofuran-2-yl)methyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946218-76-4](/img/structure/B2909338.png)
6-((tetrahydrofuran-2-yl)methyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrrolo[3,4-d]pyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring. This structure is present in several bioactive molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolopyrimidine core, followed by the addition of the tetrahydrofuran and m-tolyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolopyrimidine core, with the tetrahydrofuran and m-tolyl groups attached at specific positions. The tetrahydrofuran group would introduce an ether and a secondary alcohol functionality into the molecule, while the m-tolyl group would introduce an aromatic ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The ether and secondary alcohol groups in the tetrahydrofuran moiety could potentially undergo reactions typical of these functionalities. The aromatic ring of the m-tolyl group could undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent.Safety And Hazards
Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The study of pyrrolopyrimidine derivatives is a promising area of research due to their potential biological activities. Future research could involve the synthesis and testing of this compound to determine its properties and potential uses.
Please note that this is a general analysis based on the structure of the compound and the class of compounds it belongs to. For a comprehensive analysis, specific experimental data and literature would be required. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.
properties
IUPAC Name |
4-(3-methylphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-11-4-2-5-12(8-11)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-6-3-7-24-13/h2,4-5,8,13,16H,3,6-7,9-10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNGTUPAEMGGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((tetrahydrofuran-2-yl)methyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

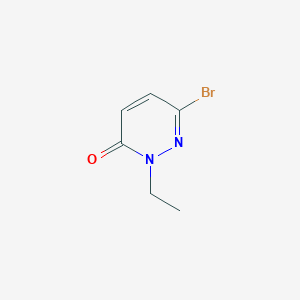
![N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2909256.png)
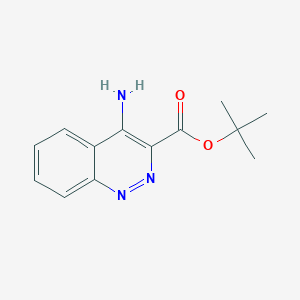
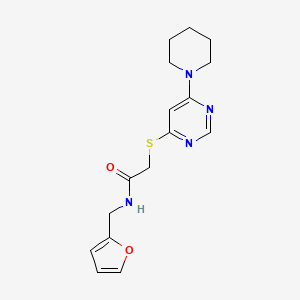
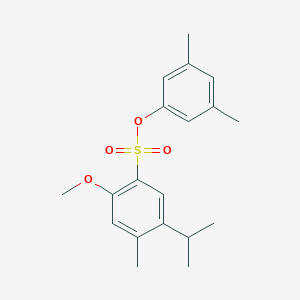
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2909264.png)
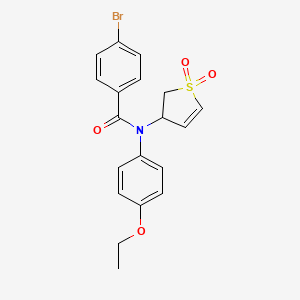
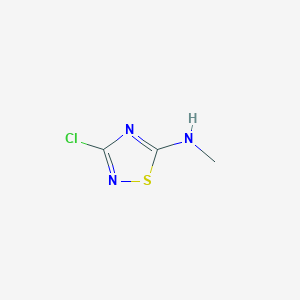
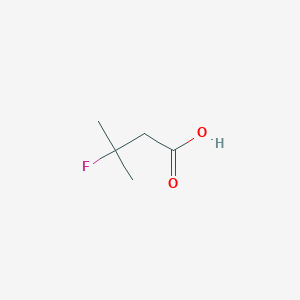
![3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2909272.png)
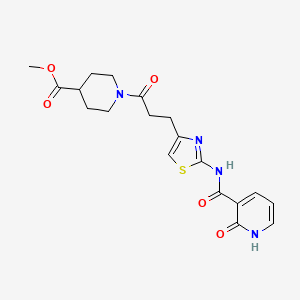
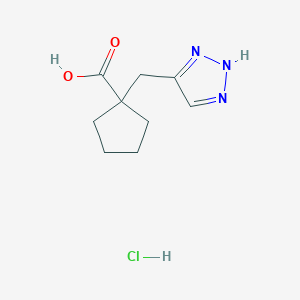
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2909277.png)
![methyl 6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2909278.png)